3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is a common scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride typically involves multiple steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group and the 2-(4-ethylpiperazin-1-yl)ethoxy group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and safety.
Automated Purification Systems: Utilizing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromen-4-one core or other substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the 2-(4-ethylpiperazin-1-yl)ethoxy group.
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Lacks the 3,4-dimethoxyphenyl group.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5.2ClH/c1-4-26-9-11-27(12-10-26)13-14-31-19-6-7-20-23(16-19)32-17-21(25(20)28)18-5-8-22(29-2)24(15-18)30-3;;/h5-8,15-17H,4,9-14H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMUGROMXYDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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